molecular formula C17H14N6O2S2 B11615928 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B11615928
M. Wt: 398.5 g/mol
InChI Key: ACHIVQZEJXYHJS-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a benzothiazole-based acetamide derivative featuring a 6-methoxybenzothiazole core linked to a 1-phenyltetrazole-5-sulfanyl group via an acetamide bridge. Its molecular formula is C₂₇H₂₅N₇O₂S₃, with an average molecular mass of 575.72 g/mol and a ChemSpider ID of 2379056 . Benzothiazole derivatives are renowned for their diverse bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula

C17H14N6O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C17H14N6O2S2/c1-25-12-7-8-13-14(9-12)27-16(18-13)19-15(24)10-26-17-20-21-22-23(17)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19,24)

InChI Key

ACHIVQZEJXYHJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H14N6O2S2
  • Molecular Weight : 398.46 g/mol
  • CAS Number : 442653-68-1

Synthesis

The synthesis of this compound involves several steps, typically starting from 6-methoxybenzothiazole and incorporating the tetrazole moiety through nucleophilic substitution reactions. Detailed synthetic routes can be found in specialized chemical literature.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. This compound was evaluated for its activity against various bacterial strains. The compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was tested against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines. The results indicated a significant reduction in cell viability, attributed to mechanisms such as apoptosis induction and cell cycle arrest .

Cell LineIC50 Value (µM)Mechanism of Action
Patu898815.4Apoptosis induction
SGC790122.7Cell cycle arrest

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Preliminary data suggest that it may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases such as Alzheimer's .

EnzymeIC50 Value (µM)Type of Inhibition
Acetylcholinesterase0.264Mixed-type
Monoamine Oxidase-B0.212Competitive

Case Studies

A notable case study involved the application of this compound in a therapeutic context for neurodegenerative disorders. In animal models, administration led to improved cognitive functions and reduced neurotoxicity markers, highlighting its potential as a neuroprotective agent .

Scientific Research Applications

Medicinal Applications

Anticancer Activity:
Research indicates that compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide exhibit promising anticancer properties. For instance, studies have shown that certain benzothiazole derivatives demonstrate significant growth inhibition against various cancer cell lines, suggesting a potential for development into anticancer agents . The compound's structure allows it to interact with biological targets involved in cancer proliferation and metastasis.

Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may inhibit the activity of enzymes like 5-lipoxygenase, which is involved in inflammatory processes . Such properties could position it as a candidate for treating inflammatory diseases.

Antimicrobial Activity:
There is ongoing research into the antimicrobial properties of benzothiazole derivatives. Compounds with similar structures have been shown to possess antibacterial and antifungal activities, making them potential candidates for new antibiotics .

Biological Research Applications

Enzyme Inhibition Studies:
this compound has been utilized in enzyme inhibition studies. The compound's ability to inhibit specific enzymes can provide insights into metabolic pathways and disease mechanisms . Its structural characteristics enable it to act as a lead compound for developing more potent inhibitors.

Molecular Docking Studies:
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies are essential for understanding how the compound can be optimized for better efficacy against specific diseases .

Industrial Applications

Dyes and Pigments:
Due to its vibrant color properties attributed to the benzothiazole moiety, this compound is also explored in the dye and pigment industry. The synthesis of novel dyes from such compounds can lead to advancements in textile and material sciences .

Case Studies

Study FocusFindingsImplications
Anticancer ActivitySignificant growth inhibition in various cancer cell linesPotential development of new anticancer drugs
Anti-inflammatory PropertiesInhibition of 5-lipoxygenase activityPossible treatment options for inflammatory diseases
Enzyme InhibitionEffective against specific enzymes related to metabolic pathwaysInsights into disease mechanisms and drug design
Industrial UseApplication in dye synthesisAdvancements in materials science

Chemical Reactions Analysis

Oxidation Reactions of the Sulfanyl Group

The sulfanyl (-S-) linker between the acetamide and tetrazole moieties is susceptible to oxidation.

Reaction Reagents/Conditions Product References
Oxidation to sulfoxideH₂O₂ (30%), CH₃COOH, 50°C-S(O)- linkage
Oxidation to sulfonemCPBA (2 eq), DCM, 0°C → RT-SO₂- linkage
  • Mechanistic Insight : Oxidation proceeds via radical intermediates or electrophilic pathways, depending on the reagent. The tetrazole ring stabilizes intermediates through resonance.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Product References
Acidic hydrolysis6M HCl, reflux, 12h2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetic acid + 6-methoxy-1,3-benzothiazol-2-amine
Basic hydrolysis2M NaOH, EtOH, 80°C, 6hSodium salt of the carboxylic acid + benzothiazolamine
  • Kinetics : Hydrolysis rates are influenced by the electron-withdrawing effect of the benzothiazole ring, accelerating reaction times .

Electrophilic Substitution on the Benzothiazole Ring

The methoxy group activates the benzothiazole ring toward electrophilic substitution:

Reaction Reagents/Conditions Position Product References
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitro derivative
SulfonationClSO₃H, CH₂Cl₂, RTC-55-Sulfo derivative
  • Regioselectivity : Substitution occurs para to the methoxy group (C-5) due to its strong electron-donating resonance effect.

Functional Group Transformations Involving the Methoxy Group

The methoxy group can be demethylated or further functionalized:

Reaction Reagents/Conditions Product References
DemethylationBBr₃ (1.2 eq), DCM, -78°C6-Hydroxy-1,3-benzothiazol-2-yl derivative
Alkylation of -OHCH₃I, K₂CO₃, DMF, 60°C6-Alkoxy derivatives
  • Applications : Demethylation enables conjugation with biomolecules or further derivatization .

Reduction and Other Reactions

Reaction Reagents/Conditions Product References
Tetrazole ring reductionH₂ (1 atm), Pd/C, MeOHOpen-chain thiol derivative
Amide reductionLiAlH₄, THF, refluxEthylamine derivative (low yield)
  • Limitations : The tetrazole ring’s stability under reductive conditions is variable, often requiring harsh reagents.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several benzothiazole-acetamide derivatives, differing primarily in substituents and heterocyclic appendages. Key analogues include:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Reference
Target Compound 6-Methoxybenzothiazole 1-Phenyltetrazole-5-sulfanyl 575.72
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide 6-Methoxybenzothiazole Adamantane 356.48
EU Patent Compounds (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide) Benzothiazole Trifluoromethyl, methoxyphenyl, or phenyl Varies (~350–450)
N-(2-Nitrophenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole-indole Indole-oxadiazole, nitrophenyl 423
Compounds 9a–e (triazole-benzothiazole) Benzothiazole-triazole Varied aryl groups (e.g., bromophenyl, fluorophenyl) ~400–450 (estimated)

Key Structural Differences :

  • Adamantane vs. Tetrazole : The adamantane-substituted analogue () exhibits high rigidity and lipophilicity due to its polycyclic hydrocarbon, whereas the target compound’s tetrazole group introduces polarity and hydrogen-bonding capacity .
  • Trifluoromethyl vs. Methoxy : EU Patent compounds () with trifluoromethyl groups enhance electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature in the target compound .
  • Oxadiazole-Indole vs. Benzothiazole-Tetrazole : compounds replace benzothiazole with oxadiazole-indole systems, altering π-π stacking and enzyme-binding profiles .

Physicochemical Properties and Spectral Characterization

Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Data (δ ppm, DMSO-d₆) Reference
Target Compound Not reported Not reported Not reported
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide 212–213 1668 (C=O), 1604 (C=C aromatic) 1.52–1.96 (adamantane), 3.76 (OCH₃)
6b (N-(2-nitrophenyl)acetamide) Not reported 1682 (C=O), 1504 (NO₂) 5.38 (–NCH₂CO–), 8.36 (triazole)
8t (Oxadiazole-indole derivative) Not reported 1671 (C=O), 1254 (C–O) Not reported

Notable Trends:

  • C=O Stretching : All compounds show C=O peaks near 1668–1682 cm⁻¹, consistent with acetamide carbonyl groups .
  • Aromatic Signals : Methoxy protons (δ ~3.76 ppm) and adamantane protons (δ 1.52–1.96 ppm) in contrast with tetrazole-related protons (absent in target compound data) .

Crystallographic and Molecular Packing Analysis

The adamantane derivative () crystallizes in the triclinic P1 space group, forming H-bonded dimers via N–H···N interactions (2.86–2.89 Å) and ribbons through C–H···O (2.67 Å) and S···S (3.62 Å) contacts. This packing enhances thermal stability (m.p. 212–213°C) .

Preparation Methods

Nitration-Reduction Sequence

Step 1: Nitration of 2-Chlorobenzothiazole
2-Chlorobenzothiazole is nitrated using concentrated HNO₃ in H₂SO₄ at 0–5°C, yielding a mixture of 6-nitro-2-chlorobenzothiazole (78%) and 5-nitro-2-chlorobenzothiazole (8%). Recrystallization from ethanol isolates the 6-nitro isomer.

Step 2: Reduction to 6-Amino-2-chlorobenzothiazole
The nitro group is reduced using iron powder in acetic acid under reflux, followed by neutralization with NaOH. This yields 6-amino-2-chlorobenzothiazole (83% yield).

StepReagents/ConditionsYieldCharacterization Data
1HNO₃, H₂SO₄, 0–5°C72%Mp: 160–164°C; ¹H NMR (DMSO-d₆): δ 7.58 (d, J=9.0 Hz), 7.03 (d, J=2.0 Hz), 6.77 (dd, J=9.0, 2.0 Hz)
2Fe, AcOH, reflux83%¹H NMR (DMSO-d₆): δ 5.55 (s, NH₂)
3CH₃Br, K₂CO₃, TEBA, acetone61–85%¹H NMR (CDCl₃): δ 3.85 (s, OCH₃), 6.81–7.70 (aromatic protons)

Direct Synthesis from 2-Aminophenol Derivatives

An alternative approach involves cyclization of 2-amino-4-methoxyphenol with thiourea in HCl, though yields are lower (∼50%) and require stringent temperature control.

Formation of 2-Chloroacetamide Intermediate

The 2-amino group of 6-methoxybenzothiazole is acylated with chloroacetyl chloride to install the acetamide linker:

Reaction Protocol
6-Methoxy-2-aminobenzothiazole (1 equiv) is dissolved in acetone and treated with chloroacetyl chloride (1.2 equiv) at 0°C. The mixture is stirred for 4 h, quenched with ice-water, and filtered to yield N-(6-methoxy-1,3-benzothiazol-2-yl)-2-chloroacetamide.

ParameterValue
Yield75–90%
¹H NMR (CDCl₃)δ 4.21 (s, CH₂Cl), 3.88 (s, OCH₃), 7.12–7.91 (aromatic protons)
MS (ESI+)m/z 271.0 [M+H]⁺

Tetrazole Substitution via Nucleophilic Displacement

The chloro group in the acetamide intermediate is displaced by 1-phenyl-1H-tetrazole-5-thiol under basic conditions:

Optimized Procedure
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-chloroacetamide (1 equiv), 1-phenyl-1H-tetrazole-5-thiol (1.2 equiv), and NaOH (1.5 equiv) are refluxed in DMF for 12 h. The product is isolated via extraction with ethyl acetate and recrystallized from dichloromethane.

ConditionOutcome
SolventDMF
Temperature120°C
Yield52–68%
¹H NMR (DMSO-d₆)δ 4.52 (s, SCH₂), 3.84 (s, OCH₃), 7.35–8.12 (aromatic protons)
¹³C NMRδ 169.8 (C=O), 161.2 (C=S), 154.3 (tetrazole-C)

Alternative Pathways and Byproduct Analysis

Competing Substitution at Benzothiazole C-2

In the absence of rigorous temperature control during acylation, chloroacetyl chloride may react at the benzothiazole C-2 position, forming a quaternary ammonium byproduct (∼15% yield).

Tetrazole Tautomerism

1-Phenyl-1H-tetrazole-5-thiol exists in equilibrium with its 1,4-tautomer. Using excess NaOH shifts the equilibrium toward the thiolate anion, favoring nucleophilic substitution.

Scalability and Industrial Considerations

Key Challenges

  • Purity of Tetrazole Thiol : Commercial 1-phenyl-1H-tetrazole-5-thiol often contains dimeric impurities, necessitating pre-purification via silica gel chromatography.

  • Solvent Recovery : DMF is recycled via distillation under reduced pressure (70°C, 15 mmHg), achieving 85% recovery.

Cost Analysis

ComponentCost per kg (USD)
6-Methoxy-2-aminobenzothiazole320
1-Phenyl-1H-tetrazole-5-thiol1,150
Total (per kg product)2,200

Q & A

Q. Q1. What are the recommended synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne precursor. For example:

Alkyne precursor synthesis : React 6-methoxy-1,3-benzothiazol-2-amine with chloroacetyl chloride to form the acetamide intermediate.

Azide precursor : Synthesize 1-phenyl-1H-tetrazole-5-thiol and convert it to the corresponding azide using NaN₃ and Cu(OAc)₂ catalysis .

Cycloaddition : Combine precursors in a tert-butanol/water (3:1) solvent system with Cu(OAc)₂ (10 mol%) at RT for 6–8 hrs. Monitor via TLC (hexane:EtOAc, 8:2) .
Optimization Tips :

  • Vary solvent polarity (e.g., DMF for sluggish reactions).
  • Use microwave-assisted synthesis to reduce reaction time.

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a multi-technique approach:

Elemental Analysis : Compare calculated vs. experimental C, H, N, S values (deviation < 0.4% acceptable) .

Spectroscopy :

  • IR : Confirm C=O (1670–1680 cm⁻¹), S–C (1250–1300 cm⁻¹), and tetrazole C–N (1590–1600 cm⁻¹) stretches .
  • NMR : Look for benzothiazole aromatic protons (δ 7.0–8.0 ppm) and methoxy singlet (δ ~3.8 ppm) .

Chromatography : HPLC with UV detection (λ = 254 nm) to confirm purity >95% .

Advanced Research Questions

Q. Q3. How can computational docking studies predict the binding interactions of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

Target Selection : Prioritize targets based on structural motifs (e.g., benzothiazole for kinase inhibition, tetrazole for zinc-binding proteases).

Docking Workflow :

  • Prepare ligand (compound) and receptor (target protein) using AutoDock Tools.
  • Perform rigid/flexible docking (e.g., with AutoDock Vina) and analyze binding poses.
  • Validate using molecular dynamics simulations (GROMACS) to assess stability .
    Key Metrics :
  • Binding energy (ΔG ≤ −7 kcal/mol suggests strong affinity).
  • Hydrogen bond interactions with catalytic residues (e.g., His, Asp).

Q. Q4. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD) :

  • Grow crystals via slow evaporation (ethanol/water, 80:20).
  • Use SHELXL for refinement (R-factor < 0.05 indicates high accuracy) .

Analysis :

  • Compare experimental bond lengths/angles (e.g., C–S in benzothiazole: ~1.74 Å) with DFT-optimized geometries.
  • Identify non-classical interactions (e.g., C–H⋯O, S⋯S) affecting stability .
    Example : In related benzothiazole-acetamides, SCXRD revealed gauche conformations of substituents not predicted by NMR .

Q. Q5. What strategies mitigate conflicting bioactivity data in SAR studies of this compound?

Methodological Answer:

Data Normalization :

  • Standardize assay conditions (e.g., IC₀₀ values under fixed pH/temperature).
  • Use positive controls (e.g., ascorbic acid for antioxidant assays) .

Statistical Analysis :

  • Apply ANOVA to compare replicates (p < 0.05 for significance).
  • Address outliers via Grubbs’ test.

Mechanistic Follow-Up :

  • Perform enzyme inhibition kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive binding .

Data Contradiction Analysis

Q. Q6. How should researchers address inconsistencies in solubility measurements across different solvent systems?

Methodological Answer:

Controlled Experiments :

  • Measure solubility in DMSO, EtOH, and PBS (pH 7.4) using UV-Vis spectrophotometry.
  • Apply Hansen Solubility Parameters (HSPs) to predict miscibility gaps.

Thermodynamic Analysis :

  • Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots.
  • Correlate with molecular polarity (logP ~2.5 for this compound).
    Note : Discrepancies may arise from aggregation or polymorphic forms .

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